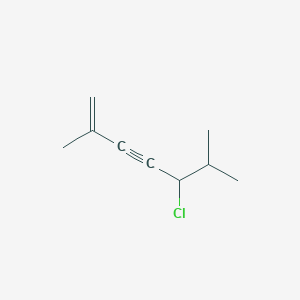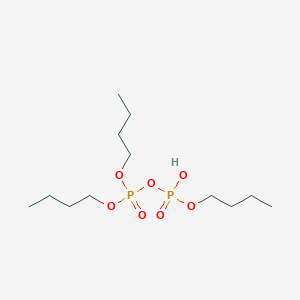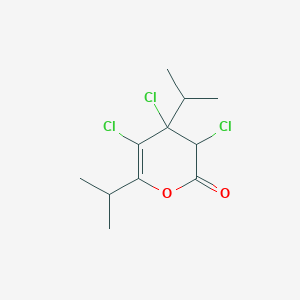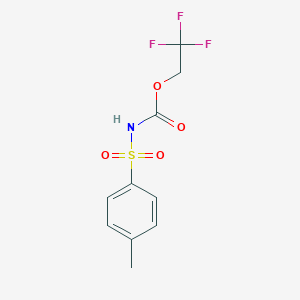![molecular formula C16H22F4N2Si3 B14494687 N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine CAS No. 65158-33-0](/img/structure/B14494687.png)
N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is a unique organosilicon compound characterized by the presence of difluoro(phenyl)silyl groups attached to a silanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine typically involves the reaction of difluoro(phenyl)silane with N,N’,1,1-tetramethylsilanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine can undergo various chemical reactions, including:
Substitution Reactions: The difluoro(phenyl)silyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various organosilicon compounds, while hydrolysis may produce silanols and other silicon-containing by-products.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Its unique structure makes it a potential candidate for studying interactions with biological molecules and developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine exerts its effects involves the interaction of the difluoro(phenyl)silyl groups with target molecules. These interactions can lead to the formation of stable complexes or the activation of specific chemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares some structural similarities with N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine but differs in the nature of the substituents on the silicon atoms.
Bis(2-methoxyethyl)aminosulfur trifluoride: Another related compound that features fluorinated groups and is used in similar applications.
Uniqueness
N,N’-Bis[difluoro(phenyl)silyl]-N,N’,1,1-tetramethylsilanediamine is unique due to the presence of difluoro(phenyl)silyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
65158-33-0 |
|---|---|
Molekularformel |
C16H22F4N2Si3 |
Molekulargewicht |
402.61 g/mol |
IUPAC-Name |
N-[difluoro(phenyl)silyl]-N-[[[difluoro(phenyl)silyl]-methylamino]-dimethylsilyl]methanamine |
InChI |
InChI=1S/C16H22F4N2Si3/c1-21(24(17,18)15-11-7-5-8-12-15)23(3,4)22(2)25(19,20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
SCJXICSJJYPUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN([Si](C)(C)N(C)[Si](C1=CC=CC=C1)(F)F)[Si](C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


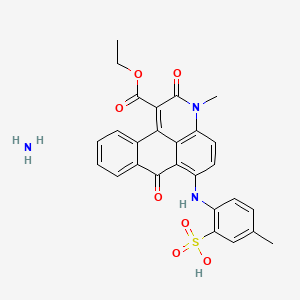
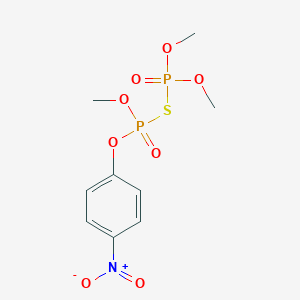

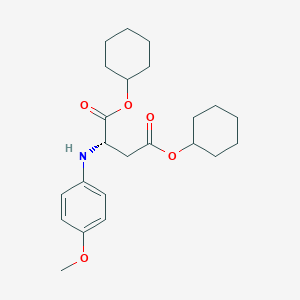
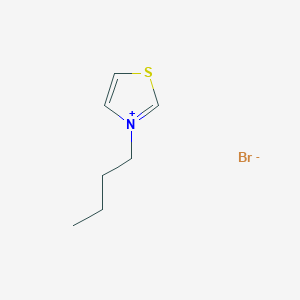
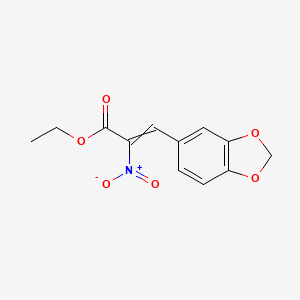

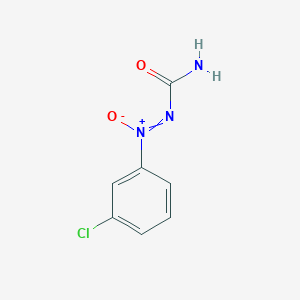
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

